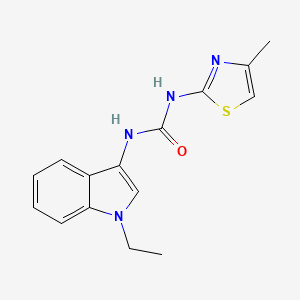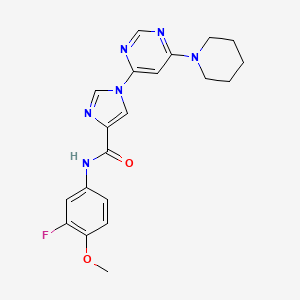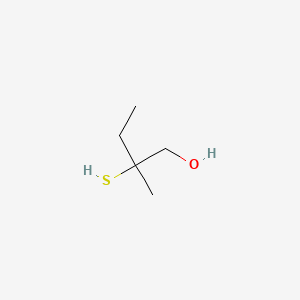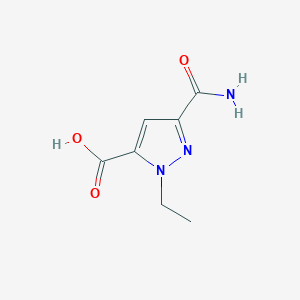
1-(1-ethyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-ethyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea, also known as EIU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EIU is a kinase inhibitor that has been shown to have a range of biochemical and physiological effects, making it a promising tool for investigating various cellular processes. In
Wirkmechanismus
1-(1-ethyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea works by inhibiting specific kinases involved in various cellular processes. Specifically, this compound targets kinases such as c-Met, VEGFR, and FGFR, which are involved in cell proliferation, survival, and angiogenesis. By inhibiting these kinases, this compound can prevent the growth and survival of cancer cells and reduce inflammation in immune cells. In addition, this compound has been shown to have neuroprotective effects by inhibiting kinases involved in neuronal survival and function.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects, depending on the specific kinase it targets. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis, or programmed cell death. In immune cells, this compound has been shown to reduce inflammation and inhibit immune cell activation. In neurons, this compound has been shown to have neuroprotective effects by promoting neuronal survival and function.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1-ethyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea has several advantages for use in lab experiments. It is a highly specific kinase inhibitor, meaning it can target specific cellular processes without affecting others. It has also been shown to have low toxicity in cells and animals, making it a safe tool for research. However, this compound does have limitations, such as its relatively short half-life and limited solubility in water. These limitations must be taken into account when designing experiments using this compound.
Zukünftige Richtungen
There are several future directions for research using 1-(1-ethyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea. One area of interest is in the development of this compound analogs with improved pharmacokinetic properties. Another area of interest is in the use of this compound in combination with other drugs or therapies to enhance its effectiveness. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential applications in various fields of scientific research.
Conclusion
In conclusion, this compound, or this compound, is a promising tool for scientific research. Its specificity as a kinase inhibitor and range of biochemical and physiological effects make it a valuable tool for investigating various cellular processes. Further research is needed to fully understand the potential applications of this compound and its analogs in cancer research, immunology, and neuroscience.
Synthesemethoden
The synthesis of 1-(1-ethyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea involves the reaction of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-(1H-indol-3-yl)ethanone, followed by the addition of 4-methyl-2-thiazolylamine. The resulting product is then purified using column chromatography. This synthesis method has been optimized to produce high yields of pure this compound, making it a reliable source of the compound for scientific research.
Wissenschaftliche Forschungsanwendungen
1-(1-ethyl-1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea has been used in a variety of scientific research applications, including cancer research, immunology, and neuroscience. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific kinases involved in cell proliferation and survival. In immunology, this compound has been used to study the role of kinases in immune cell signaling and activation. In neuroscience, this compound has been shown to have potential applications in the treatment of neurodegenerative diseases by targeting specific kinases involved in neuronal survival and function.
Eigenschaften
IUPAC Name |
1-(1-ethylindol-3-yl)-3-(4-methyl-1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-3-19-8-12(11-6-4-5-7-13(11)19)17-14(20)18-15-16-10(2)9-21-15/h4-9H,3H2,1-2H3,(H2,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYIAUIDIQIUSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=NC(=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-chloro-N-[1-(2-methylphenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2948301.png)


![6-Azaspiro[3.5]nonan-2-ol hydrochloride](/img/structure/B2948307.png)
![N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-methylbenzamide](/img/structure/B2948308.png)




![8-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2948313.png)


![3-phenyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2948320.png)